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4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

Catalog No.
S3406372
CAS No.
23974-93-8
M.F
C18H13N5
M. Wt
299.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

CAS Number

23974-93-8

Product Name

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine

IUPAC Name

4-(2,4-dipyridin-4-yl-1H-imidazol-5-yl)pyridine

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

InChI

InChI=1S/C18H13N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12H,(H,22,23)

InChI Key

YJOAHXHOXMAHOG-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4

Canonical SMILES

C1=CN=CC=C1C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4

4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine is a complex organic compound characterized by its unique structure, which consists of a tripyridine framework linked by an imidazole moiety. The molecular formula for this compound is C₁₈H₁₃N₅, and it has a molar mass of approximately 299.33 g/mol . This compound is notable for its ability to form metal-organic frameworks (MOFs) and its potential applications in various fields, including catalysis and materials science.

, particularly in coordination chemistry. It has been shown to form complexes with transition metals, which can alter its electronic properties and reactivity. For instance, during reactions with copper(II), the imidazole ring can undergo oxidation, leading to the formation of new coordination sites . Additionally, the ligand's ability to adopt different protonation states allows for tunable reactivity under varying conditions .

Synthesis of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The synthesis often starts with the condensation of pyridine derivatives with imidazole precursors under acidic or basic conditions.
  • Metal-Catalyzed Reactions: Transition metals can facilitate the formation of the tripyridine framework through coupling reactions.
  • Solvothermal Methods: These methods allow for controlled crystallization and are often used in the preparation of metal-organic frameworks involving this ligand .

Interaction studies have shown that 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine can effectively coordinate with various metal ions. These interactions can significantly influence the electronic properties of both the ligand and the resulting complexes. For example, studies have demonstrated that the ligand forms stable complexes with copper(I) ions that exhibit unique photophysical properties . Understanding these interactions is crucial for optimizing its applications in catalysis and materials science.

Several compounds share structural similarities with 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine. Here are a few notable examples:

Compound NameStructure TypeUnique Features
2,4,5-Tri(4-pyridyl)imidazoleTridentate ligandExhibits different coordination chemistry
1H-Imidazole-2-carboxaldehydeBifunctional ligandUsed in diverse organic synthesis applications
2-Amino-3-pyridinecarboxylic acidBifunctional ligandKnown for its role in biological systems

Uniqueness: The distinct feature of 4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine lies in its tripyridine framework combined with an imidazole unit which allows for versatile coordination chemistry not typically seen in simpler ligands. This versatility enhances its potential for forming diverse metal complexes compared to similar compounds.

XLogP3

1.8

Dates

Last modified: 08-19-2023

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